
CCT241533
Übersicht
Beschreibung
CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a kinase involved in the ataxia telangiectasia mutated (ATM)-mediated response to double-strand DNA breaks . This compound has been identified and characterized for its potential to enhance the efficacy of genotoxic cancer therapies, particularly in a p53 mutant background .
Vorbereitungsmethoden
CCT241533 is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This involves the reaction of appropriate starting materials to form the quinazoline ring system.
Functionalization: Introduction of functional groups such as methoxy and fluoro substituents to enhance the compound’s activity and selectivity.
Final assembly: Coupling of the quinazoline core with other molecular fragments to form the final compound.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
CCT241533 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Chinolin-Kern verändern.
Substitution: Verschiedene Substituenten können durch Substitutionsreaktionen am Chinolin-Ring eingeführt oder ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Research
CCT241533 has shown promise in various preclinical studies, particularly concerning its role in enhancing the effectiveness of cancer therapies:
Combination with PARP Inhibitors
This compound significantly potentiates the cytotoxic effects of structurally distinct poly (ADP-ribose) polymerase (PARP) inhibitors. This effect is particularly notable in p53-deficient tumor cells. The inhibition of CHK2 by this compound leads to enhanced cell killing when combined with PARP inhibitors, suggesting a potential therapeutic strategy for cancers that exhibit p53 mutations .
Impact on DNA Damage Response
This compound effectively blocks CHK2 activity in response to DNA damage across several human tumor cell lines. This inhibition is evidenced by:
- Reduced autophosphorylation of CHK2 at S516.
- Decreased levels of HDMX, a protein targeted for degradation by CHK2 following DNA damage .
Resistance Reversal
Recent studies indicate that this compound can reverse tamoxifen resistance in breast cancer cells. By inhibiting CHK2, the compound restores sensitivity to tamoxifen, highlighting its potential as a combination therapy in hormone receptor-positive breast cancers .
Table 1: Cellular Activity of this compound
Cell Line | GI50 (μmol/L) | CHK2 Autophosphorylation Inhibition |
---|---|---|
HeLa | 2.2 ± 0.16 | Yes |
HT-29 | 1.7 ± 0.26 | Yes |
This table summarizes the growth inhibition (GI50) values for this compound across different cell lines, along with its ability to inhibit CHK2 autophosphorylation.
Table 2: Potentiation Index with PARP Inhibitors
PARP Inhibitor | Potentiation Index (PI) | Effect on Cell Viability |
---|---|---|
Olaparib | >1 | Enhanced |
Niraparib | >1 | Enhanced |
The potentiation index demonstrates the enhanced cytotoxicity observed when combining this compound with various PARP inhibitors.
Case Study 1: Enhancing Chemotherapy Efficacy
In a study involving various genotoxic agents, this compound was evaluated for its ability to enhance the cytotoxicity of these agents in p53-deficient tumor cells. The results indicated that while this compound did not increase the effectiveness of all genotoxic agents tested, it specifically enhanced the activity of PARP inhibitors, suggesting a selective enhancement mechanism that could be leveraged in therapeutic contexts .
Case Study 2: Radioprotection Effects
Research has also indicated that this compound may exhibit radioprotective effects in normal cells by inhibiting CHK2 activity, which typically mediates cell cycle arrest and apoptosis following DNA damage from radiation exposure. This dual role—enhancing cancer cell sensitivity while protecting normal cells—positions this compound as a potentially valuable compound in radiation therapy contexts .
Wirkmechanismus
CCT241533 exerts its effects by binding to the ATP pocket of checkpoint kinase 2, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of CHK2, which is crucial for the DNA damage response . The molecular targets and pathways involved include the ATM/CHK2 pathway, which is activated in response to double-strand DNA breaks . By inhibiting CHK2, this compound disrupts the DNA repair process, leading to increased sensitivity of cancer cells to genotoxic agents .
Vergleich Mit ähnlichen Verbindungen
CCT241533 ist einzigartig in seiner hohen Selektivität und Potenz als CHK2-Inhibitor. Ähnliche Verbindungen umfassen:
CHK1-Inhibitoren: Diese Verbindungen zielen auf Checkpoint-Kinase 1, eine weitere Kinase, die an der DNA-Schadensantwort beteiligt ist.
Andere CHK2-Inhibitoren: Verbindungen wie NSC 109555 und PF-00477736 hemmen ebenfalls CHK2, können aber unterschiedliche Selektivitätsprofile und Potenzen im Vergleich zu this compound aufweisen.
This compound zeichnet sich durch seine minimale Kreuzreaktivität mit anderen Kinasen und seine Fähigkeit aus, die Wirkungen von PARP-Inhibitoren in der Krebstherapie zu verstärken .
Biologische Aktivität
CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a critical component in the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of certain chemotherapeutic agents. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound operates as an ATP-competitive inhibitor of CHK2, exhibiting an IC50 value of approximately 3 nM , which indicates its high potency. The compound selectively inhibits CHK2 with over 63-fold selectivity against CHK1 and minimal cross-reactivity with a panel of other kinases at concentrations up to 1 μM . This selectivity is crucial as it minimizes off-target effects that could lead to unwanted side effects during therapeutic applications.
The inhibition of CHK2 by this compound disrupts its role in the DNA damage response pathway. CHK2 is activated in response to double-strand breaks in DNA, leading to cell cycle arrest and apoptosis through phosphorylation of various substrates including HDMX . The compound effectively blocks the phosphorylation events associated with CHK2 activation, thereby preventing its downstream effects.
Potentiation of Cytotoxicity
This compound has been evaluated in several studies for its ability to enhance the cytotoxicity of genotoxic agents. For instance, when combined with poly (ADP-ribose) polymerase (PARP) inhibitors in p53-defective tumor cells, this compound significantly increased cell death compared to treatment with PARP inhibitors alone. This effect was quantified using a potentiation index (PI), where values greater than 1 indicate enhanced cytotoxicity .
Agent | GI50 (this compound Alone) | GI50 (Combined with this compound) | Potentiation Index (PI) |
---|---|---|---|
Etoposide | 1.16 ± 0.65 (n=3) | 0.67 ± 0.07 (n=3) | 1.74 |
Gemcitabine | 1.53 ± 0.57 (n=6) | 0.57 ± 0.28 (n=3) | 2.68 |
SN38 | 1.08 ± 0.02 (n=3) | 0.93 ± 0.35 (n=3) | 1.16 |
MMC | 1.02 ± 0.28 (n=6) | 0.84 ± 0.77 (n=6) | 1.21 |
This table illustrates the significant enhancement in cytotoxicity when this compound is used in conjunction with various chemotherapeutic agents.
Cell Cycle Impact
In studies examining cell cycle distribution, this compound alone had minimal effects on cell cycle progression across different cancer cell lines, including HT29 and HeLa cells . However, it did not interfere with the G2/M arrest induced by bleomycin treatment in p53-defective cells, indicating that its primary action is through potentiating other agents rather than directly altering cell cycle dynamics.
In Vivo Studies
Animal studies have also demonstrated the efficacy of this compound in reversing drug resistance, particularly in models resistant to tamoxifen . The compound's ability to inhibit CHK2 led to improved responses to standard therapies, suggesting that it may be effective in overcoming resistance mechanisms present in various cancers.
Clinical Implications
The selective inhibition of CHK2 by this compound opens avenues for its application in combination therapies for cancer treatment, especially for tumors exhibiting p53 mutations or deficiencies. By enhancing the effectiveness of existing chemotherapeutics like PARP inhibitors and other genotoxic agents, this compound could play a pivotal role in improving patient outcomes.
Eigenschaften
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASIAXCPXTISQ-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262849-73-9 | |
Record name | CCT-241533 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCT-241533 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.